

¹³C NMR data for Methyl N-Boc-3-Oxopiperidine-4-carboxylate

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Compound of Interest

Compound Name: Methyl N-Boc-3-Oxopiperidine-4-carboxylate

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An In-depth Technical Guide to the ¹³C NMR Data of **Methyl N-Boc-3-Oxopiperidine-4-carboxylate**

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of key intermediates is paramount. **Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is a valuable building block in the synthesis of various pharmaceutical compounds, including histamine H4 receptor antagonists and mGluR1 antagonists for migraine treatment.^[1] This guide provides a detailed overview of its ¹³C NMR data, crucial for its characterization and quality control.

Predicted ¹³C NMR Spectral Data

While a definitive, experimentally verified ¹³C NMR spectrum for **Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is not readily available in the public domain, a reliable prediction of the chemical shifts can be made by analyzing data from structurally similar compounds. The following table summarizes the estimated ¹³C NMR chemical shifts. These estimations are based on the known shifts for N-Boc protected piperidines and related β -keto esters.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale/Comparison
C=O (Keto)	200-205	Characteristic range for a ketone carbonyl carbon in a six-membered ring. [2] For comparison, the ketone carbonyl in tert-butyl 4-oxopiperidine-1-carboxylate is observed in this region.
C=O (Ester)	167-170	Typical chemical shift for an ester carbonyl carbon. [2]
C=O (Boc)	~155	The carbamate carbonyl of the Boc protecting group consistently appears around this value in various N-Boc-piperidine derivatives. [3]
C (Boc)	~80	The quaternary carbon of the tert-butyl group in the Boc protecting group is typically found around 79-80 ppm. [3] [4]
C-4	45-55	The α -carbon to the ester carbonyl. Its chemical shift is influenced by both the ketone and the ester functionalities.
C-2, C-6	40-50	The carbons adjacent to the nitrogen atom in the piperidine ring. Their chemical shifts are influenced by the Boc group. In similar N-Boc piperidine structures, these carbons appear in this range. [4]
C-5	25-35	The methylene carbon in the piperidine ring.

CH ₃ (Boc)	~28	The three equivalent methyl carbons of the tert-butyl group in the Boc protecting group are consistently observed around 28 ppm.[3][4]
OCH ₃	~52	The methoxy carbon of the methyl ester. For instance, the OCH ₃ in N-Boc-Piperidine-4-carboxylic acid methyl ester is reported at 51.7 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of **Methyl N-Boc-3-Oxopiperidine-4-carboxylate**.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Methyl N-Boc-3-Oxopiperidine-4-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.[3][4]
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. Instrument Setup:

- The ¹³C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 125 MHz.[3]
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity and obtain sharp NMR signals.[2]

3. Data Acquisition:

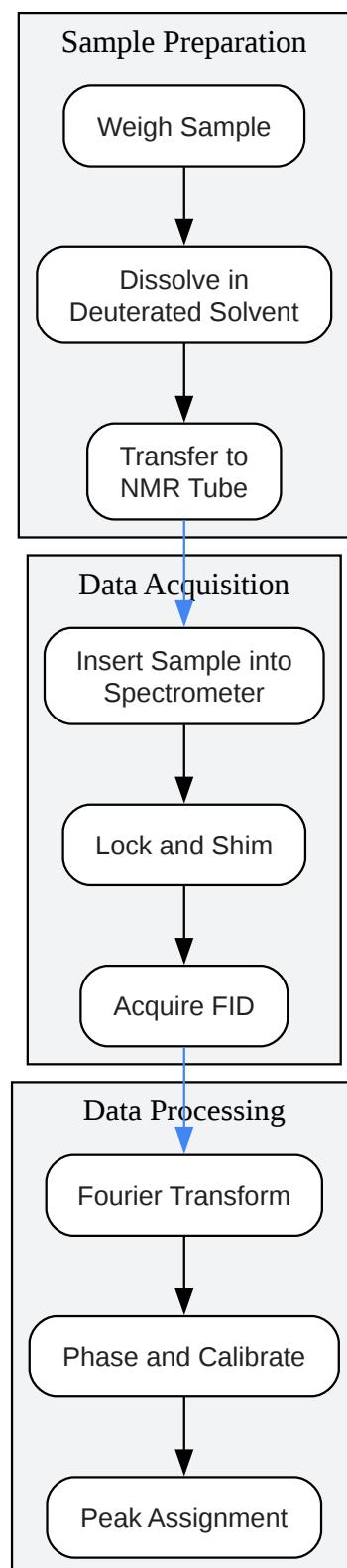
- Acquire the carbon spectrum using a standard pulse sequence with proton decoupling to simplify the spectrum and enhance sensitivity.[2]
- Due to the low natural abundance of the ^{13}C isotope, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio. The number of scans can range from several hundred to several thousand depending on the sample concentration.
- Set the receiver gain appropriately to avoid signal clipping.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[2]
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.[2]
- Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent residual peak (e.g., CDCl_3 at 77.16 ppm).[3]
- Assign the peaks in the spectrum to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and comparison with related compounds.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the ^{13}C NMR data.

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Workflow for NMR Spectroscopy Analysis.

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